3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

FLT3 inhibition AML xenograft tumor growth inhibition

SC-203048 (CAS 1797299-92-3) is a uniquely structured, selective FLT3 inhibitor that demonstrates synergistic in vivo anti-leukemic activity with NF-κB pathway blockade in AML xenograft models. Its 3-fluoro-4-methoxybenzamide-thiophene scaffold offers a differentiated chemotype for medicinal chemistry optimization. Order today to advance your AML research.

Molecular Formula C18H14FNO3S2
Molecular Weight 375.43
CAS No. 1797299-92-3
Cat. No. B2754328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
CAS1797299-92-3
Molecular FormulaC18H14FNO3S2
Molecular Weight375.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F
InChIInChI=1S/C18H14FNO3S2/c1-23-15-4-2-11(8-14(15)19)18(22)20-9-13-3-5-16(25-13)17(21)12-6-7-24-10-12/h2-8,10H,9H2,1H3,(H,20,22)
InChIKeyYNAQDVISFQVMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide: A FLT3-Selective Inhibitor for Oncology Research Procurement


3-Fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797299-92-3), also known by the research code SC-203048, is a synthetic thienylcarboxamide-benzamide hybrid that functions as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) [1]. Its structure uniquely incorporates a 3-fluoro-4-methoxybenzamide head linked via a methylene bridge to a 5-(thiophene-3-carbonyl)thiophene tail, a topology distinct from other FLT3 inhibitor chemotypes [2]. The compound has demonstrated in vivo antitumor activity in an acute myeloid leukemia (AML) xenograft model, both as a single agent and in synergistic combination with the NF-κB inhibitor parthenolide [1].

Why Generic FLT3 Inhibitors Cannot Substitute for 3-Fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide in Targeted Research


FLT3 inhibitors encompass diverse chemotypes (e.g., quizartinib, gilteritinib, crenolanib) that differ substantially in kinase selectivity profiles, binding modes, and context-dependent efficacy [1]. SC-203048 was specifically developed as a selective FLT3 inhibitor and has been functionally characterized in a combination therapy context with NF-κB pathway blockade—a therapeutic strategy not generalizable to all FLT3 inhibitors [2]. Substituting this compound with a different FLT3 inhibitor risk altering the synergy dynamics, off-target pharmacology, and in vivo potency observed in the published model, thereby compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3-Fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (SC-203048) vs. Comparator Compounds


In Vivo AML Xenograft Tumor Growth Inhibition: SC-203048 Single-Agent vs. Vehicle Control

In a THP-1 human AML xenograft model in athymic BALB/c nude mice, SC-203048 administered at 10 μg/kg every second day (7 doses) resulted in significant tumor growth inhibition compared to vehicle-treated controls [1]. While the published study did not provide a direct head-to-head comparator with other FLT3 inhibitors in the same model, the compound's ability to suppress tumor growth as a single agent and to synergize with parthenolide establishes its functional differentiation from FLT3 inhibitors that lack documented in vivo efficacy in this specific combination context.

FLT3 inhibition AML xenograft tumor growth inhibition

Synergistic Anti-Tumor Effect with NF-κB Inhibitor Parthenolide vs. Either Agent Alone

SC-203048 combined with the NF-κB selective inhibitor parthenolide produced a greater reduction in AML xenograft tumor growth and a greater increase in apoptosis than either agent administered individually [1]. This synergy was accompanied by decreased expression of FLT3, p65, cyclin D1, and Bcl-2, as well as increased SMRT expression [1]. This combination effect is not a universal property of all FLT3 inhibitors; it reflects the specific pharmacology of SC-203048 in the context of NF-κB pathway co-inhibition.

drug synergy NF-κB pathway combination therapy

Chemical Topology Differentiation: 3-Fluoro-4-Methoxybenzamide Moieties vs. Other FLT3 Inhibitor Chemotypes

SC-203048 bears a 3-fluoro-4-methoxy substitution pattern on the benzamide ring [1]. This substitution pattern is distinct from the typical quinoline-based (quizartinib), pyrazinecarboxamide (gilteritinib), or quinolone (crenolanib) scaffolds used in clinically advanced FLT3 inhibitors. While direct comparative selectivity data are not available in the primary publication, the unique topology implies a different binding mode and potentially a distinct off-target profile compared to other FLT3 inhibitors.

structure-activity relationship kinase inhibitor design selectivity

Recommended Research and Industrial Application Scenarios for 3-Fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide


Preclinical AML Combination Therapy Studies Leveraging FLT3/NF-κB Co-Inhibition

SC-203048 is best utilized in academic or pharmaceutical laboratories investigating synergistic anti-leukemic strategies in AML. The published in vivo data specifically validate its use in combination with NF-κB inhibitors such as parthenolide, where it enhances tumor growth inhibition and apoptosis beyond single-agent effects [1].

Chemical Biology Probes for FLT3-Dependent Signaling Pathway Dissection

Due to its selectivity for FLT3 and its documented modulation of downstream biomarkers (cyclin D1, Bcl-2, SMRT), SC-203048 can serve as a chemical probe to interrogate FLT3-driven signaling networks in AML cell lines, particularly in contexts where NF-κB pathway co-activation is suspected [1].

Medicinal Chemistry Starting Point for Next-Generation FLT3 Inhibitors

The unique 3-fluoro-4-methoxybenzamide-thiophene scaffold of SC-203048 offers a structurally differentiated template for medicinal chemistry optimization programs aiming to design FLT3 inhibitors with novel binding modes or improved selectivity profiles [2].

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.